

What are the physicochemical properties of Ethyl 1-methyl-1H-imidazole-2-carboxylate?

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Compound of Interest

Compound Name: Ethyl 1-methyl-1*H*-imidazole-2-carboxylate

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An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl 1-methyl-1H-imidazole-2-carboxylate**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Core Heterocycle

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound built upon the imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near physiological pH make it a versatile component for modulating the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of **Ethyl 1-methyl-1H-imidazole-2-carboxylate**, offering field-proven insights and experimental frameworks crucial for its application in drug discovery and development.

Molecular Identity and Structural Characteristics

A precise understanding of the molecule's fundamental identity is the foundation of all subsequent characterization.

Core Identifiers

The essential identification parameters for **Ethyl 1-methyl-1H-imidazole-2-carboxylate** are summarized below.

Property	Value	Source(s)
CAS Number	30148-21-1	[5]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[5] [6]
Molecular Weight	154.17 g/mol	[5] [7]
IUPAC Name	ethyl 1-methylimidazole-2-carboxylate	[6] [8]
Synonyms	1-Methylimidazole-2-carboxylic acid ethyl ester, 2-(Ethoxycarbonyl)-1-methyl-1H-imidazole	[7]
SMILES	CCOC(=O)C1=NC=CN1C	[8]
InChIKey	NOTZYDYZBOBDFE-UHFFFAOYSA-N	[8]

Crystallographic and Structural Analysis

The three-dimensional arrangement of a molecule dictates its interaction with biological targets and its solid-state behavior. A single-crystal X-ray study of **Ethyl 1-methyl-1H-imidazole-2-carboxylate** reveals a nearly planar molecular conformation.[\[9\]](#) The carboxyethyl group exhibits a slight twist of approximately 4.43° relative to the plane of the imidazole ring.[\[9\]](#) This planarity has implications for crystal packing and potential π-stacking interactions, which can influence solubility and stability. The carbonyl unit of the ester is oriented anti to the N-methyl group, a conformational detail that can affect receptor docking and intermolecular interactions.[\[9\]](#)

Fundamental Physicochemical Properties

These intrinsic properties are critical for predicting the compound's behavior in both chemical and biological systems.

Property	Value	Significance in Drug Development	Source(s)
Appearance	White to light yellow powder or lump	Affects handling, formulation, and quality control.	[7]
Melting Point	41 - 48 °C	Indicator of purity and lattice energy; important for formulation processes like hot-melt extrusion.	[7]
Boiling Point	110 °C at 0.5 mmHg	Relevant for purification (distillation) and assessing volatility.	[7]
Computed LogP (XLogP3)	1.6	Predicts lipophilicity, influencing membrane permeability and absorption.	[10]
Topological Polar Surface Area	44.1 Å ²	Correlates with hydrogen bonding potential and permeability across biological membranes.	[10]

Critical Parameters for Pharmaceutical Development

For a molecule to advance as a drug candidate, a deeper understanding of its behavior in aqueous environments and as a solid is non-negotiable.

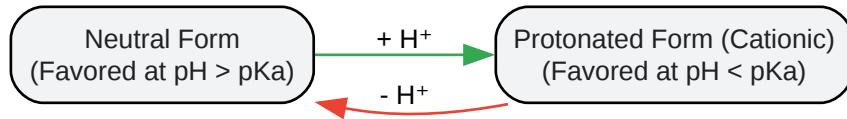
Ionization Constant (pKa)

Causality & Importance: The pKa dictates the extent of a molecule's ionization at a given pH.

For **Ethyl 1-methyl-1H-imidazole-2-carboxylate**, the key ionizable center is the sp^2 nitrogen (N-3) of the imidazole ring, which can accept a proton. This ionization state is paramount as it governs solubility, absorption, distribution, and target binding.^[3] The pKa of the parent imidazole is approximately 7.1.^[3] The N-1 methyl group is weakly electron-donating, which would slightly increase basicity (raise pKa), while the C-2 ethyl carboxylate group is electron-withdrawing, which would decrease basicity (lower pKa). The net effect suggests a pKa value slightly lower than that of unsubstituted imidazole. While no experimental value is reported in the surveyed literature, potentiometric studies on similar N-methylimidazole groups within larger molecules have shown pKa values in the range of 6.3 to 7.2.^[11]

Diagram: Protonation Equilibrium

The ionization state of the molecule is determined by the pH of the surrounding environment relative to its pKa.



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Caption: Ionization equilibrium of the imidazole ring.

Self-Validating Protocol: Potentiometric pKa Determination

This method provides a definitive experimental pKa value.

- Preparation: Prepare a 0.01 M solution of **Ethyl 1-methyl-1H-imidazole-2-carboxylate** in deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa extrapolated back to 0% co-solvent.
- Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments.

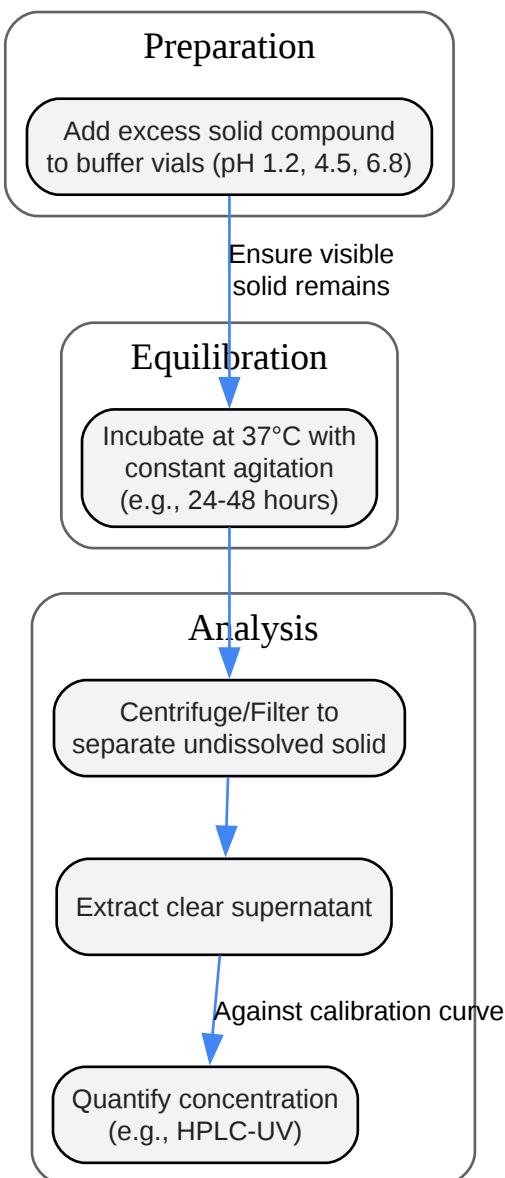
- Data Collection: Record the pH of the solution after each addition of titrant. Stir the solution continuously.
- Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the pKa is the pH where the second derivative is zero.[11]
- System Validation: Perform a titration of a known standard, such as N-methylimidazole (pKa ≈ 7.2), to validate the experimental setup and methodology.[11]

Aqueous Solubility

Causality & Importance: Solubility is a critical determinant of a drug's bioavailability.[12] Poor aqueous solubility is a major hurdle in drug development. This compound is described as having low solubility in water but being more soluble in organic solvents, which is typical for a small molecule with a crystalline structure and moderate lipophilicity.[7] Solubility will be pH-dependent; due to the basicity of the imidazole ring, solubility is expected to increase significantly at pH values below its pKa, where the cationic (protonated) form dominates.

Diagram: Thermodynamic Solubility Workflow

This workflow ensures the determination of the true equilibrium solubility, a critical parameter for biopharmaceutical classification.



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Caption: Workflow for Equilibrium Solubility Determination.

Self-Validating Protocol: Equilibrium "Shake-Flask" Solubility Determination

This is the gold-standard method for determining thermodynamic solubility for Biopharmaceutics Classification System (BCS) purposes.[13]

- Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[13]

- Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The goal is to create a saturated solution with a visible amount of remaining solid.[14]
- Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13][14]
- Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively, centrifuge the samples to pellet the excess solid.[14]
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary (using a filter that does not bind the compound). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15]
- System Validation: The continued presence of solid material at the end of the experiment validates that equilibrium saturation was achieved.

Solid-State Properties: Polymorphism and Hygroscopicity

Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) is not static. Different crystal packing arrangements (polymorphs) can have different stabilities, melting points, and, most critically, different solubilities and dissolution rates.[16][17] An unstable polymorph can convert to a more stable, less soluble form during storage, potentially rendering the drug product ineffective.[16] Furthermore, the tendency of a compound to absorb atmospheric moisture (hygroscopicity) can lead to physical changes (e.g., deliquescence) and chemical degradation.[18][19] Given that a crystal structure for **Ethyl 1-methyl-1H-imidazole-2-carboxylate** has been solved, a polymorph screen is a necessary step to de-risk development.[9][20]

Self-Validating Protocol: Polymorph and Hygroscopicity Screening

- Polymorph Screen:
 - Objective: To discover as many crystalline forms as possible.[17]

- Methodology: Subject the compound to a wide range of crystallization conditions, including different solvents, temperatures, and cooling rates. Techniques like slurry conversion, solvent evaporation, and anti-solvent addition are employed.
- Analysis: Characterize the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique forms.[17]
- Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):
 - Objective: To quantify water uptake as a function of relative humidity (RH).
 - Methodology: Place a small, accurately weighed sample in a DVS instrument. The instrument exposes the sample to a programmed range of RH levels (e.g., 0% to 95% RH) at a constant temperature, continuously measuring the change in mass.
 - Analysis: A plot of mass change versus RH reveals the hygroscopic nature of the material. Significant water uptake or hysteresis between sorption and desorption cycles can indicate potential physical instability.[19]

Conclusion

Ethyl 1-methyl-1H-imidazole-2-carboxylate presents a physicochemical profile characteristic of a promising heterocyclic building block. Its moderate lipophilicity, solid-state nature, and, most importantly, the presence of an ionizable imidazole ring provide clear handles for modulating properties essential for drug development. The key to unlocking its potential lies in the rigorous experimental determination of its pKa, solubility profile, and solid-state stability. The protocols outlined in this guide provide a robust, self-validating framework for generating the data necessary to make informed decisions, thereby mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic agent.

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